Clobetasone butyrate
Overview
Description
Clobetasone butyrate is a steroid medicine used on the skin to treat swelling, itching, and irritation . It can help with skin problems such as eczema, contact dermatitis, psoriasis, insect bites, and stings . It’s available on prescription or you can buy it from a pharmacy or shop .
Molecular Structure Analysis
Clobetasone butyrate has a molecular formula of C26H32ClFO5 . Its average mass is 478.981 Da and its monoisotopic mass is 478.192230 Da .Physical And Chemical Properties Analysis
Clobetasone butyrate has a density of 1.3±0.1 g/cm3, a boiling point of 573.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 121.0±0.4 cm3 .Scientific Research Applications
Ophthalmological Use
Clobetasone butyrate has been studied for its effectiveness in treating eye-related conditions. It's been formulated for ophthalmological use, particularly in treating anterior uveitis. In clinical evaluations, clobetasone butyrate showed a good response in reducing the signs and symptoms of this intraocular disease. Notably, it demonstrated a minimal effect on intraocular pressure, distinguishing it from other steroids like dexamethasone or hydrocortisone, which can significantly raise intraocular pressure (Eilon & Walker, 1981).
Dermatological Applications
In dermatology, clobetasone butyrate has been effective in treating conditions like psoriasis and eczema. It stands out for causing less epidermal thinning compared to other glucocorticoids like flurandrenolone, suggesting that its clinical activity can be separated from the propensity to cause skin atrophy (Stevanović, Wilson & Sparkes, 1977). Additionally, clobetasone butyrate has shown good topical anti-inflammatory activity with minimal effect on hypothalamic–pituitary–adrenal function, indicating a balance between efficacy and safety (Winter & Wilson, 1976).
Treatment of Allergic Conditions
Clobetasone butyrate has also been used in the treatment of allergic conditions like allergic conjunctivitis. Clinical trials have demonstrated its efficacy in improving both clinical and cytological parameters, with no serious side effects observed. This indicates its potential as an effective treatment for pollen-induced allergic conjunctivitis (Cerqueti et al., 1993).
Effects on Intraocular Pressure and Postoperative Inflammation
Further research has explored clobetasone butyrate's effects on intraocular pressure and postoperative inflammation. Studies have found that clobetasone butyrate is effective in relieving postoperative inflammation following cataract extraction and has a minimal effect on raising intraocular pressure, especially when compared with betamethasone phosphate (Ramsell, Bartholomew & Walker, 1980).
Safety And Hazards
Clobetasone butyrate may cause damage to organs through prolonged or repeated exposure . It’s advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-AVVSTMBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046823 | |
Record name | Clobetasone butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clobetasone butyrate | |
CAS RN |
25122-57-0 | |
Record name | Clobetasone butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobetasone butyrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobetasone butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBETASONE BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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